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molecular formula C14H11NO4 B1584591 2,2'-Iminodibenzoic acid CAS No. 579-92-0

2,2'-Iminodibenzoic acid

Cat. No. B1584591
M. Wt: 257.24 g/mol
InChI Key: ZFRNOTZQUGWMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590277

Procedure details

A mixture of 2-chlorobenzoic acid (100 g), anthranilic acid (90 g), anhydrous powered K2CO3 (135 g), Cu/CuO (2 g) and 2-ethoxyethanol (200 ml) was heated with swirling on the steam bath until gas evolution ceased and then stirred at 145° for a further 21/2 hours. The thick reaction mixture was diluted with water, acidified (HCl) and then the crude product was collected and washed well with hot water. This was dissolved in hot dilute aqueous Na2CO3 treated liberally with charcoal-celite and filtered through a celite pad. The hot filtrate was diluted with half the volume of EtOH and then slowly acidified (HCl). The pale yellow product which separated was collected when still warm, washed well with hot water, benzene and dried, providing material (84% yield) of sufficient purity for use in the next step (lit, m.p. 295° dec.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu CuO
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11]([OH:20])(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[NH2:14].C([O-])([O-])=O.[K+].[K+].C(OCCO)C.Cl>O>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:14][C:13]1[C:12](=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:11]([OH:20])=[O:19])([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
90 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
135 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Cu CuO
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 145° for a further 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
the crude product was collected
WASH
Type
WASH
Details
washed well with hot water
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in hot dilute aqueous Na2CO3
ADDITION
Type
ADDITION
Details
treated liberally with charcoal-celite
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
ADDITION
Type
ADDITION
Details
The hot filtrate was diluted with half the volume of EtOH
CUSTOM
Type
CUSTOM
Details
The pale yellow product which separated
CUSTOM
Type
CUSTOM
Details
was collected when
TEMPERATURE
Type
TEMPERATURE
Details
still warm
WASH
Type
WASH
Details
washed well with hot water, benzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC=C1)NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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